Cas no 1179138-52-3 ({1-4-(2-Methoxyphenyl)phenylethyl}(methyl)amine)

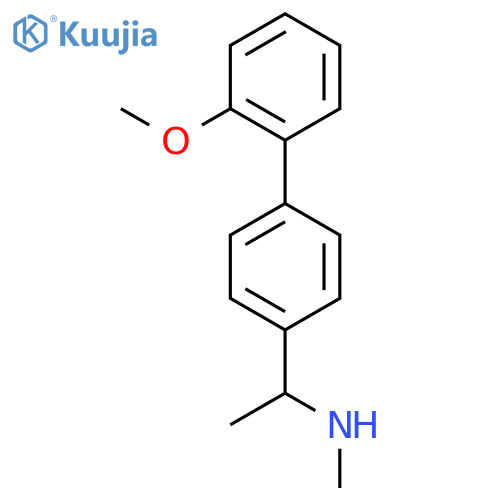

1179138-52-3 structure

商品名:{1-4-(2-Methoxyphenyl)phenylethyl}(methyl)amine

{1-4-(2-Methoxyphenyl)phenylethyl}(methyl)amine 化学的及び物理的性質

名前と識別子

-

- 1179138-52-3

- (1-[4-(2-Methoxyphenyl)phenyl]ethyl)(methyl)amine

- EN300-86129

- AKOS005820662

- {1-[4-(2-methoxyphenyl)phenyl]ethyl}(methyl)amine

- Z732841022

- 1-[4-(2-methoxyphenyl)phenyl]-N-methylethanamine

- CS-0263311

- [1,1'-Biphenyl]-4-methanamine, 2'-methoxy-N,α-dimethyl-

- {1-4-(2-Methoxyphenyl)phenylethyl}(methyl)amine

-

- インチ: 1S/C16H19NO/c1-12(17-2)13-8-10-14(11-9-13)15-6-4-5-7-16(15)18-3/h4-12,17H,1-3H3

- InChIKey: VUNASJSRFXGKOT-UHFFFAOYSA-N

- ほほえんだ: O(C)C1C=CC=CC=1C1C=CC(=CC=1)C(C)NC

計算された属性

- せいみつぶんしりょう: 241.146664230g/mol

- どういたいしつりょう: 241.146664230g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 235

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 21.3Ų

じっけんとくせい

- 密度みつど: 1.015±0.06 g/cm3(Predicted)

- ふってん: 328.6±30.0 °C(Predicted)

- 酸性度係数(pKa): 9.58±0.10(Predicted)

{1-4-(2-Methoxyphenyl)phenylethyl}(methyl)amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-86129-1g |

{1-[4-(2-methoxyphenyl)phenyl]ethyl}(methyl)amine |

1179138-52-3 | 95% | 1g |

$884.0 | 2023-09-02 | |

| Enamine | EN300-86129-10.0g |

{1-[4-(2-methoxyphenyl)phenyl]ethyl}(methyl)amine |

1179138-52-3 | 95% | 10.0g |

$3807.0 | 2024-05-21 | |

| TRC | M227120-50mg |

{1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine |

1179138-52-3 | 50mg |

$ 230.00 | 2022-06-04 | ||

| Enamine | EN300-86129-5.0g |

{1-[4-(2-methoxyphenyl)phenyl]ethyl}(methyl)amine |

1179138-52-3 | 95% | 5.0g |

$2566.0 | 2024-05-21 | |

| Enamine | EN300-86129-5g |

{1-[4-(2-methoxyphenyl)phenyl]ethyl}(methyl)amine |

1179138-52-3 | 95% | 5g |

$2566.0 | 2023-09-02 | |

| Aaron | AR019QGD-500mg |

{1-[4-(2-methoxyphenyl)phenyl]ethyl}(methyl)amine |

1179138-52-3 | 95% | 500mg |

$976.00 | 2025-02-10 | |

| 1PlusChem | 1P019Q81-10g |

{1-[4-(2-methoxyphenyl)phenyl]ethyl}(methyl)amine |

1179138-52-3 | 95% | 10g |

$4768.00 | 2023-12-26 | |

| A2B Chem LLC | AV32705-5g |

(1-[4-(2-Methoxyphenyl)phenyl]ethyl)(methyl)amine |

1179138-52-3 | 95% | 5g |

$2737.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1333981-1g |

{1-[4-(2-methoxyphenyl)phenyl]ethyl}(methyl)amine |

1179138-52-3 | 95% | 1g |

¥19094.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1333981-100mg |

{1-[4-(2-methoxyphenyl)phenyl]ethyl}(methyl)amine |

1179138-52-3 | 95% | 100mg |

¥7160.00 | 2024-08-09 |

{1-4-(2-Methoxyphenyl)phenylethyl}(methyl)amine 関連文献

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338

1179138-52-3 ({1-4-(2-Methoxyphenyl)phenylethyl}(methyl)amine) 関連製品

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬